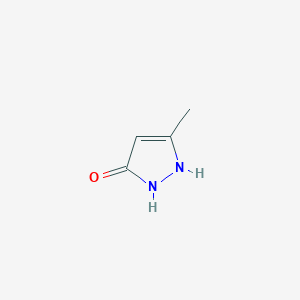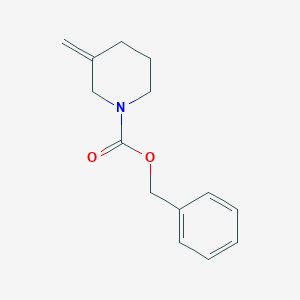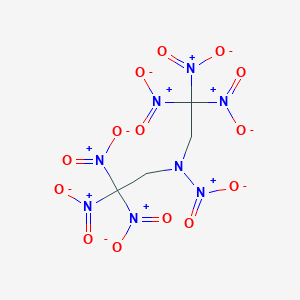
3-Methyl-3-pyrazolin-5-one
Descripción general
Descripción
3-Methyl-3-pyrazolin-5-one is an intermediate in the synthesis of heterocyclic compounds . It has been used in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans .
Synthesis Analysis
The synthesis of 3-Methyl-3-pyrazolin-5-one has been accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .
Molecular Structure Analysis
The molecular formula of 3-Methyl-3-pyrazolin-5-one is C4H6N2O . Its molecular weight is 98.10 .
Chemical Reactions Analysis
3-Methyl-3-pyrazolin-5-one has been used as an intermediate in the synthesis of heterocyclic compounds . It has been used in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans .
Physical And Chemical Properties Analysis
3-Methyl-3-pyrazolin-5-one has a melting point of 223-225 °C . It is soluble in 1 M NH4OH at 25 mg/mL, clear, colorless (in methanol) .
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity : 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one has been used as a core for synthesizing thiazolyl–pyrazolone derivatives. These compounds have shown potential antioxidant activity, highlighting the chemical's role in developing antioxidants (Gaffer et al., 2017).
Neuroprotective Effects : Studies have identified 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) as a potent antioxidant agent against lipid peroxidation. Its structure-activity relationship suggests that lipophilic substituents are essential for its lipid peroxidation-inhibitory activity. It has shown brain-protective activity in vivo models of ischemia (Watanabe et al., 2003).
Crystal and Molecular Structure Analysis : The crystal structure of 3-methyl-3-pyrazolin-5-one has been determined, providing a model for pyrazolin-5-one compounds. This research contributes to understanding the compound's chemical properties (Camp & Stewart, 1971).
Antinociceptive Effects : Novel pyrazoline methyl ester compounds, including derivatives of 3-methyl-3-pyrazolin-5-one, have been studied for their antinociceptive effects in animal models. These findings point to potential applications in pain management (Milano et al., 2008).
Neuroprotection in Parkinson's Disease : 3-methyl-1-phenyl-2-pyrazolin-5-one has shown neuroprotective effects in a chronic rotenone rat model for Parkinson's disease. This suggests its therapeutic potential for neurodegenerative disorders (Xiong et al., 2011).
Reactions with Isocyanates : The reaction sites of 3-substituted pyrazolin-5-ones with various isocyanates have been studied, revealing insights into the chemical behavior of this compound (Mitsuhashi et al., 1982).
Cardiovascular Applications : Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has been used in treating cardiovascular diseases, showing preventive effects on myocardial injury following ischemia and reperfusion (Higashi et al., 2006).
Synthesis of Pyrano[2,3-c]-Pyrazoles : 3-Methyl-2-pyrazolin-5-one has been used in the green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting its role in organic synthesis (Al-Matar et al., 2010).
Ophthalmological Applications : Edaravone has demonstrated neuroprotective effects against retinal damage, both in vitro and in vivo. This indicates its potential in treating retinal diseases (Inokuchi et al., 2009).
Charge-Transfer Chemistry : The charge-transfer chemistry of fluorine-containing pyrazolin-5-ones has been explored, emphasizing the compound's importance in the field of medicinal chemistry (Adam et al., 2021).
Mecanismo De Acción
Target of Action
3-Methyl-1H-pyrazol-5-ol, also known as 3-Methyl-3-pyrazolin-5-one, has been found to have a variety of biological targets. It has been used in the synthesis of herbicides, indicating its potential to target plant-based enzymes or pathways . In addition, it has been found to have cytotoxic effects on human cell lines , suggesting that it may interact with cellular targets that are crucial for cell survival and proliferation.
Mode of Action
For example, it has been found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that it may bind to its targets and modulate their activity, leading to changes in cellular function.
Biochemical Pathways
Given its cytotoxic effects, it is likely that it impacts pathways related to cell survival and proliferation . Additionally, it has been suggested that it may affect pathways related to oxidative stress, as some derivatives of 3-Methyl-1H-pyrazol-5-ol have been found to have good radical scavenging activity .
Pharmacokinetics
Some derivatives of 3-methyl-1h-pyrazol-5-ol have been found to have good admet properties, suggesting that they may be well-absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
The result of 3-Methyl-1H-pyrazol-5-ol’s action can vary depending on the specific derivative and target. For example, some derivatives have been found to have potent cytotoxic effects on human cell lines . In addition, some derivatives have been found to have significant inhibitory effects on barnyard grass, suggesting that they may be effective as herbicides .
Safety and Hazards
Direcciones Futuras
The pyrazolone ring, which includes 3-Methyl-3-pyrazolin-5-one, is a building block in heterocyclic synthesis and a prominent structural motif found in numerous pharmaceutically active compounds . Therefore, future research may focus on the development of new bioactive materials with novel properties that may become alternative therapeutic agents .
Propiedades
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
| Record name | NoName_1716 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-pyrazolin-5-one | |
CAS RN |
4344-87-0, 108-26-9 | |
| Record name | 4344-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)



![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
